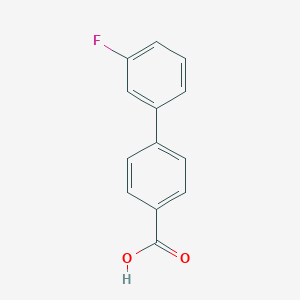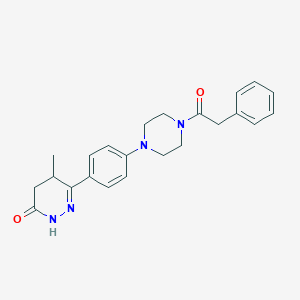
6-(alpha-Phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(alpha-Phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone is a chemical compound that has garnered significant attention in the field of scientific research due to its unique structure and potential applications. This compound is also known as PAPP, and it is a potent inhibitor of the enzyme pregnancy-associated plasma protein-A (PAPP-A). PAPP-A is a metalloproteinase that is involved in numerous physiological processes, including tissue remodeling, angiogenesis, and insulin-like growth factor (IGF) signaling. Inhibition of PAPP-A has been shown to have potential therapeutic benefits in a variety of diseases, including cancer, cardiovascular disease, and osteoporosis.
Mecanismo De Acción
The mechanism of action of PAPP involves its inhibition of PAPP-A, which is a metalloproteinase that cleaves IGF-binding proteins (IGFBPs) and releases free IGF. By inhibiting PAPP-A, PAPP reduces the availability of free IGF, which has been implicated in various diseases, including cancer and cardiovascular disease. Additionally, PAPP inhibition has been shown to reduce inflammation and oxidative stress, which are also involved in the pathogenesis of many diseases.
Efectos Bioquímicos Y Fisiológicos
PAPP has been shown to have several biochemical and physiological effects in preclinical models. One of the main effects is the reduction of free IGF, which has been shown to contribute to cancer growth and cardiovascular disease. Additionally, PAPP inhibition has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of many diseases. PAPP has also been shown to have potential benefits in bone remodeling, as it plays a role in regulating bone density.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PAPP as a research tool is its specificity for PAPP-A inhibition, which allows for targeted inhibition of this enzyme without affecting other metalloproteinases. Additionally, PAPP has been shown to have low toxicity in preclinical models, which makes it a safe and effective research tool. However, one of the limitations of PAPP is its relatively high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for PAPP research. One area of interest is the development of PAPP inhibitors as therapeutic agents for cancer, cardiovascular disease, and osteoporosis. Additionally, PAPP inhibitors could be used as research tools to further elucidate the role of PAPP-A in various physiological processes. Future research could also focus on the development of more cost-effective methods for synthesizing PAPP, which could make it more accessible for use in large-scale experiments. Overall, PAPP has significant potential as a research tool and therapeutic agent, and further research in this area is warranted.
Métodos De Síntesis
The synthesis of PAPP involves a series of chemical reactions that have been described in several research papers. One of the most common methods involves the condensation of 4-aminophenylpiperazine with ethyl 4-chloroacetoacetate, followed by reduction with sodium borohydride and cyclization with hydrazine hydrate. The resulting product is then purified using column chromatography to yield PAPP in high purity.
Aplicaciones Científicas De Investigación
PAPP has been extensively studied in the field of scientific research due to its potential applications in various diseases. One of the main areas of interest is cancer, where PAPP inhibition has been shown to reduce tumor growth and metastasis in preclinical models. Additionally, PAPP inhibition has been shown to have potential benefits in cardiovascular disease by reducing atherosclerosis and improving vascular function. PAPP has also been investigated as a potential therapeutic target for osteoporosis, as it plays a role in bone remodeling.
Propiedades
Número CAS |
133510-11-9 |
|---|---|
Nombre del producto |
6-(alpha-Phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone |
Fórmula molecular |
C23H26N4O2 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
4-methyl-3-[4-[4-(2-phenylacetyl)piperazin-1-yl]phenyl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C23H26N4O2/c1-17-15-21(28)24-25-23(17)19-7-9-20(10-8-19)26-11-13-27(14-12-26)22(29)16-18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3,(H,24,28) |
Clave InChI |
ZNOXJJOKUCXBAZ-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
SMILES canónico |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Sinónimos |
6-(4-(4-phenylacetyl-1-piperazinyl)phenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-(alpha-phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-(phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-PMDP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



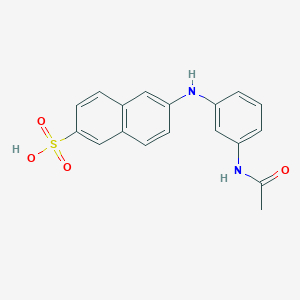
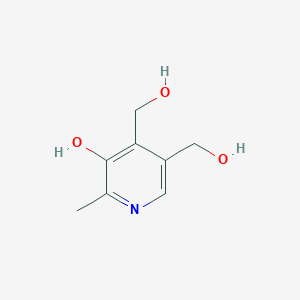
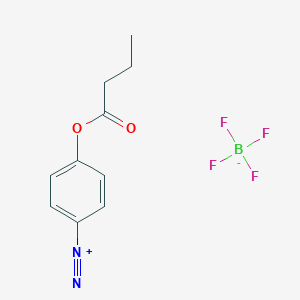
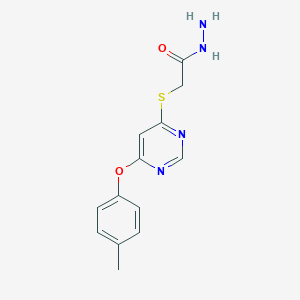
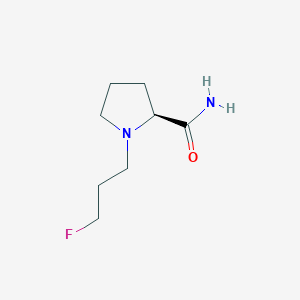
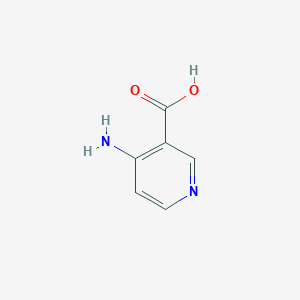
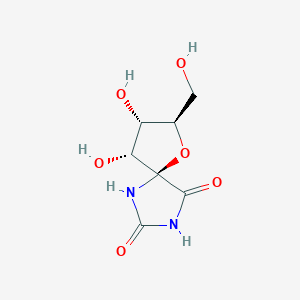
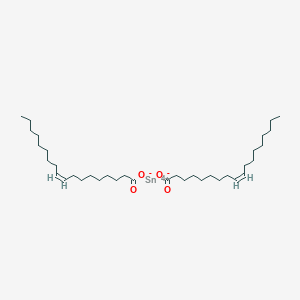
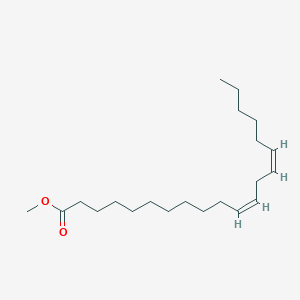
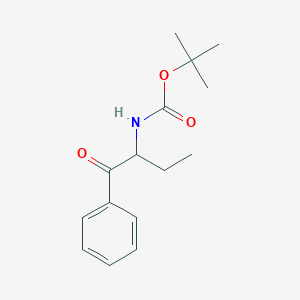
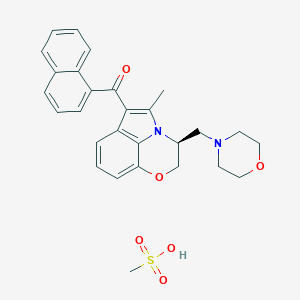
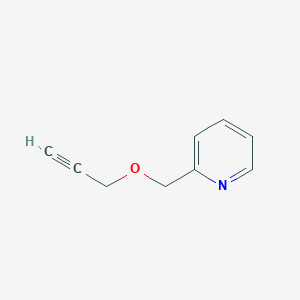
![Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B162828.png)
